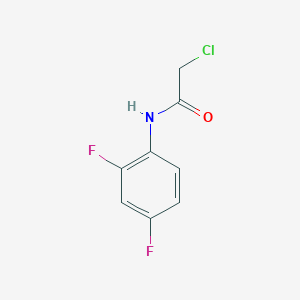

2-chloro-N-(2,4-difluorophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPPVAAGWXKMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352863 | |

| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96980-65-3 | |

| Record name | 2-Chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96980-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Route

The predominant method for synthesizing 2-chloro-N-(2,4-difluorophenyl)acetamide involves the acylation of 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base, typically triethylamine, to neutralize the generated hydrochloric acid. The reaction is generally conducted in an inert organic solvent such as dichloromethane or benzene under controlled temperature conditions to manage the exothermic nature of the acylation.

$$

\text{2,4-difluoroaniline} + \text{chloroacetyl chloride} \xrightarrow[\text{solvent}]{\text{base, low temp}} \text{this compound}

$$

- Base: Triethylamine (Et3N) is used to scavenge HCl.

- Solvent: Dry dichloromethane (CH2Cl2) or benzene.

- Temperature: Initial cooling to 0 °C during addition to control exotherm, then stirring at room temperature for extended periods (up to 20 hours).

- Work-up: Removal of solvent under reduced pressure, washing with ice water to remove impurities, and purification by recrystallization from solvents such as ethanol or ethyl acetate.

This method yields high purity products with yields typically exceeding 90%.

Detailed Experimental Procedure

A representative procedure adapted from literature is as follows:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 2,4-difluoroaniline (1 equiv) and triethylamine (1.2 equiv) in dry dichloromethane | Stir in an ice bath (0 °C) |

| 2 | Slowly add chloroacetyl chloride (1.1 equiv) dropwise under stirring | Maintain 0 °C to control reaction heat |

| 3 | After complete addition, warm to room temperature and stir for 18–24 hours | Ensures complete reaction |

| 4 | Remove solvent under reduced pressure | Rotary evaporation |

| 5 | Wash residue with cold water and dilute acid/base washes if needed | Removes residual amines and acid |

| 6 | Purify crude product by recrystallization from ethanol or ethyl acetate | Enhances purity and crystallinity |

This approach is scalable and adaptable to continuous flow systems for industrial production, improving heat transfer and mixing efficiency.

Alternative and Advanced Methods

Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis to accelerate the acylation reaction, reducing reaction times from hours to minutes while maintaining or improving yields. This eco-friendly method also reduces solvent usage and energy consumption.

- Procedure: Reactants are mixed similarly with triethylamine and chloroacetyl chloride in an appropriate solvent and subjected to microwave irradiation.

- Benefits: Enhanced reaction rates, improved yields, and cleaner products.

- Characterization: Products are confirmed by IR, NMR, and UV spectroscopy, showing comparable spectral properties to conventionally synthesized compounds.

Reaction Mechanism and Analysis

The reaction proceeds via nucleophilic acyl substitution:

- The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

- Formation of a tetrahedral intermediate followed by elimination of chloride ion.

- The base (triethylamine) neutralizes the released HCl, preventing side reactions.

This mechanism is consistent across various substituted anilines, including 2,4-difluoro derivatives.

Purification and Characterization

Purification is typically achieved by recrystallization from solvents such as ethanol, ethyl acetate, or mixtures thereof. Chromatographic techniques may be employed for further refinement.

Characterization data commonly reported:

| Technique | Observations for this compound |

|---|---|

| Melting Point | Typically sharp melting point indicative of purity (exact value depends on batch) |

| FT-IR | Strong amide C=O stretch (~1640 cm⁻¹), NH stretch (~3200 cm⁻¹), and characteristic aromatic C-F stretches |

| ¹H NMR | Signals corresponding to amide NH, methylene protons adjacent to Cl, and aromatic protons |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight including chlorine and fluorine atoms |

Comparative Summary of Preparation Methods

| Method | Solvent | Base | Temperature | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Conventional Acylation | Dichloromethane or Benzene | Triethylamine | 0 °C to RT | 18–24 h | 90+ | High yield, straightforward | Long reaction time, solvent use |

| Microwave-Assisted | Similar solvents | Triethylamine | Microwave irradiation | Minutes | Comparable or higher | Fast, eco-friendly | Requires microwave equipment |

| Continuous Flow (Industrial) | Various | Triethylamine or equivalents | Controlled | Continuous | Optimized for scale | Scalable, efficient heat control | Requires specialized setup |

Research Findings and Notes

- The chloro substituent on the acetamide moiety is reactive toward nucleophilic substitution, allowing further functionalization.

- The presence of fluorine atoms on the aromatic ring influences electronic properties and reactivity, which is significant for biological activity studies.

- Purity and yield optimization are critical for downstream applications in medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Nucleophilic substitution: Depending on the nucleophile used, products such as azides, nitriles, or thioureas can be formed.

Hydrolysis: The major products are 2,4-difluoroaniline and chloroacetic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Chloro-N-(2,4-difluorophenyl)acetamide is being explored as a potential precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. For instance, derivatives of this compound have been synthesized to evaluate their efficacy as analgesics or anti-inflammatory agents.

Case Study : A study demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, suggesting potential applications in oncology .

Agrochemical Applications

In agricultural chemistry, compounds similar to this compound have been investigated for their herbicidal properties. The structural characteristics that enhance biological activity also contribute to the effectiveness of these compounds in controlling unwanted vegetation.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Chloro-N-(3-fluorophenyl)acetamide | 0.98 | Contains a single fluorine substituent |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 0.91 | Lacks difluorophenyl group |

| 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide | 0.93 | Contains methoxy groups instead of fluorines |

| N-(3,4-Difluorophenyl)-N-methylacetamide | 0.90 | Lacks chloro group |

| 2-Chloro-N-(4-methylphenyl)acetamide | 0.89 | Lacks fluorine substituents |

This table illustrates the structural diversity among related compounds and highlights the unique features that may confer specific biological activities.

Emerging Research Areas

Recent studies suggest that this compound could play a role in developing new classes of drugs targeting specific biological pathways. Research is ongoing to explore its potential effects on nitric oxide synthesis and other biochemical pathways relevant to cardiovascular and neurological health .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .

Comparación Con Compuestos Similares

Substituent Effects on Physical and Spectral Properties

The substituents on the phenyl ring significantly alter melting points, yields, and spectral characteristics. Key comparisons include:

*Yields inferred from similar synthetic routes in .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 2,4-dinitrophenyl analog) reduce electron density at the amide nitrogen, weakening N–H bond strength, as evidenced by lower IR ν(N–H) values (~3227 cm⁻¹ vs. ~3365 cm⁻¹ in bromophenyl analog) . Fluorine atoms (σₚ = +0.06) exert moderate electron-withdrawing effects, enhancing metabolic stability compared to chlorine (σₚ = +0.23) or nitro groups .

Steric and Conformational Effects :

- The N–H bond in 2-chloro-N-(2,4-dimethylphenyl)acetamide adopts a syn conformation relative to ortho substituents, influencing hydrogen-bonding patterns and crystal packing . Similar steric interactions likely occur in the difluorophenyl analog.

Actividad Biológica

2-Chloro-N-(2,4-difluorophenyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and analgesic properties, supported by various studies and data.

- Molecular Formula : C8H7ClF2N

- Molecular Weight : 201.6 g/mol

- CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and anti-inflammatory properties. Below is a summary of the key findings:

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial effects against various strains of bacteria. For instance:

- Pseudomonas aeruginosa : A study highlighted that compounds similar to this compound can suppress infections caused by antibiotic-resistant strains of this pathogen .

- Minimum Inhibitory Concentration (MIC) : The compound's MIC values against certain bacterial strains were found to be comparable to existing antibiotics, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented:

- Mechanism : The compound is thought to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to decreased levels of pro-inflammatory mediators such as prostaglandins .

- Research Findings : In vitro studies showed that derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels compared to standard anti-inflammatory drugs like indomethacin .

Analgesic Activity

The analgesic effects of this compound have been evaluated through various models:

- Hot Plate Model : In vivo studies demonstrated that certain derivatives exhibited significant analgesic responses when compared to diclofenac sodium, a commonly used analgesic .

- Molecular Docking Studies : Computational studies indicated a strong binding affinity of the compound to COX-1 and COX-2 enzymes, supporting its potential use as an analgesic agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on various acetamide derivatives demonstrated that this compound showed promising results against multiple bacterial strains, indicating its potential role in treating infections resistant to standard therapies. -

Case Study on Anti-inflammatory Effects :

Another investigation focused on the anti-inflammatory properties revealed that the compound significantly diminished inflammatory markers in animal models, suggesting its utility in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(2,4-difluorophenyl)acetamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution, where 2,4-difluoroaniline reacts with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine) to neutralize HCl byproducts. Reaction optimization includes temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.1 aniline:chloroacetyl chloride) to maximize yield .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is used to achieve >95% purity. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : H NMR (δ 10.2 ppm for amide NH, δ 4.2 ppm for CHCl) and F NMR (δ -110 to -115 ppm for ortho/para-F) confirm structure .

- IR : Strong absorption at ~1680 cm (C=O stretch) and ~1540 cm (N-H bend) .

- Mass Spectrometry : ESI-MS shows [M+H] at m/z 218.0 (CHClFNO) .

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity?

- Mechanistic Insight : The 2,4-difluorophenyl group increases electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or substitution). Fluorine’s inductive effect stabilizes intermediates in Suzuki-Miyaura cross-coupling reactions .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the molecular conformation of this compound?

- Structural Analysis : Single-crystal X-ray diffraction (SHELX suite) reveals intramolecular C–H···O hydrogen bonds, forming a six-membered ring. Intermolecular N–H···O bonds create infinite chains along the c-axis, influencing crystal packing .

- Key Parameters :

| Bond Length (Å) | Angle (°) |

|---|---|

| C=O: 1.221 | C–N–C: 120.5 |

| C–Cl: 1.742 | C–F: 1.341 |

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Approach : Modify the acetamide backbone or phenyl ring substituents. For example:

- Antifungal Activity : Adding a triazole moiety (e.g., N-(2,4-difluorophenyl)-2-((1,2,4-triazol-3-yl)thio)acetamide) improves binding to fungal CYP51 enzymes .

- Antibacterial Synergy : Combining with ciprofloxacin reduces K. pneumoniae MIC values by 4-fold via disruption of membrane integrity .

Q. What computational methods predict the compound’s interactions with biological targets?

- Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to C. albicans CYP51. Key interactions:

- Hydrophobic contacts with Phe228 and His310.

- Hydrogen bonding between acetamide carbonyl and Tyr132 .

- Validation : Compare with experimental IC values (e.g., 8.2 μM against C. albicans) .

Q. How do conflicting bioactivity data from different studies inform mechanistic hypotheses?

- Case Study : Discrepancies in antibacterial efficacy (e.g., E. coli vs. K. pneumoniae) may stem from differential penetration through outer membrane porins or efflux pump activity. Use knockout strains (e.g., E. coli ΔacrB) to test resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.